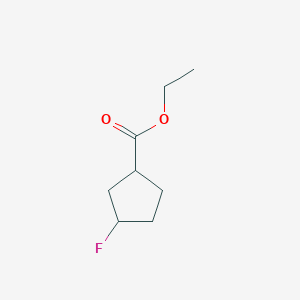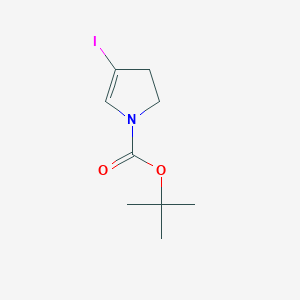
tert-butyl 4-iodo-2,3-dihydro-1H-pyrrole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-iodo-2,3-dihydro-1H-pyrrole-1-carboxylate: is a chemical compound with the molecular formula C9H14INO2 It is a derivative of pyrrole, a five-membered heterocyclic compound containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-iodo-2,3-dihydro-1H-pyrrole-1-carboxylate typically involves the iodination of a pyrrole derivative. One common method is the reaction of tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate with iodine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: tert-Butyl 4-iodo-2,3-dihydro-1H-pyrrole-1-carboxylate can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of deiodinated products or other reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents such as dimethylformamide or tetrahydrofuran.
Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide in solvents like acetic acid or water.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents such as ether or ethanol.
Major Products Formed:
- Substituted pyrrole derivatives
- Oxidized pyrrole derivatives
- Reduced pyrrole derivatives
Applications De Recherche Scientifique
Chemistry: tert-Butyl 4-iodo-2,3-dihydro-1H-pyrrole-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of biologically active molecules. It may be used in the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Industry: In the chemical industry, this compound can be used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of tert-butyl 4-iodo-2,3-dihydro-1H-pyrrole-1-carboxylate depends on its specific application. In general, the compound can act as a precursor to other active molecules. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their chemical structure and activity.
Comparaison Avec Des Composés Similaires
- tert-Butyl 2,3-dihydro-1H-pyrrole-1-carboxylate
- tert-Butyl 4-bromo-2,3-dihydro-1H-pyrrole-1-carboxylate
- tert-Butyl 4-chloro-2,3-dihydro-1H-pyrrole-1-carboxylate
Comparison: tert-Butyl 4-iodo-2,3-dihydro-1H-pyrrole-1-carboxylate is unique due to the presence of the iodine atom, which makes it more reactive in nucleophilic substitution reactions compared to its bromo or chloro counterparts. The iodine atom also influences the compound’s electronic properties, potentially making it more suitable for certain applications in organic synthesis and medicinal chemistry.
Propriétés
Formule moléculaire |
C9H14INO2 |
|---|---|
Poids moléculaire |
295.12 g/mol |
Nom IUPAC |
tert-butyl 4-iodo-2,3-dihydropyrrole-1-carboxylate |
InChI |
InChI=1S/C9H14INO2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h6H,4-5H2,1-3H3 |
Clé InChI |
DMJOQIZANGFYFZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,2,2-trichloro-1-{[(2,5-dimethylanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11714872.png)
![ethyl 5-(benzyloxy)-3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-indole-2-carboxylate](/img/structure/B11714875.png)
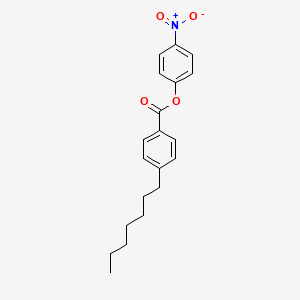
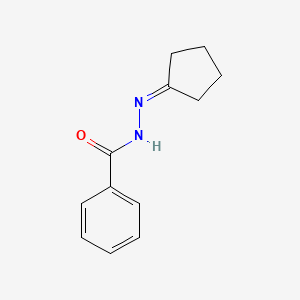
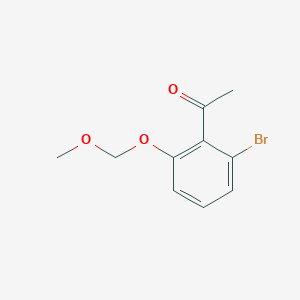
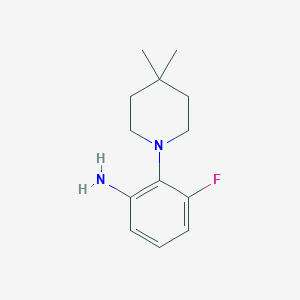
![(1S,4R)-9-methyl-8-azatetracyclo[5.5.3.01,8.04,9]pentadec-5-ene](/img/structure/B11714911.png)

![2-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline](/img/structure/B11714935.png)
![2-(4-nitrophenyl)-N'-[(E)-(pyridin-4-yl)methylidene]acetohydrazide](/img/structure/B11714940.png)
![1-Methyl-2-tosyl-2-azabicyclo[3.2.0]heptan-7-one](/img/structure/B11714947.png)
![1-[3-bromo-4-(4-methyl-1H-imidazol-1-yl)phenyl]ethan-1-one](/img/structure/B11714953.png)
![1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]piperazine](/img/structure/B11714957.png)
